4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(3-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOQMYCHRUOSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Synthesis
The synthesis begins with the preparation of the chalcone precursor, (E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one. This step follows a Claisen-Schmidt condensation protocol, where 1-(3-bromophenyl)ethanone reacts with 2-fluorobenzaldehyde in the presence of a base.
Procedure :
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Reactants : 1-(3-bromophenyl)ethanone (1.0 equiv), 2-fluorobenzaldehyde (1.2 equiv), NaOH (10% aqueous solution).
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Conditions : Ethanol solvent, stirred at 20°C for 1–2 hours.
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Workup : The product precipitates upon pouring into ice-water, followed by filtration and recrystallization from ethanol.
Key Data :
Cyclization with Guanidine Derivatives
The chalcone intermediate undergoes cyclization with guanidine nitrate or hydrochloride to form the pyrimidine core. Two primary methods are documented:
Conventional Heating Method
Procedure :
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Reactants : Chalcone (1.0 equiv), guanidine nitrate (1.2 equiv), LiOH (5.0 equiv).
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Workup : Column chromatography (silica gel, ethyl acetate/petroleum ether 2:8) yields the pure product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 4–6 hours |
Microwave-Assisted Synthesis
Adapting protocols from, microwave irradiation significantly reduces reaction times:
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Reactants : Chalcone (1.0 equiv), guanidine hydrochloride (1.5 equiv), NaOH (4.5 equiv).
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Conditions : Microwave irradiation at 80–90°C, 0.20–0.25 MPa pressure, 7–9 minutes.
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Workup : Trituration with water followed by recrystallization from ethanol-toluene (1:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 76–81% |
| Reaction Time | 7–9 minutes |
Optimization and Mechanistic Insights
Base and Solvent Effects
The choice of base (LiOH vs. NaOH) and solvent (ethanol vs. solvent-free) critically impacts yield:
Regioselectivity and Substituent Effects
The 3-bromo and 2-fluoro substituents influence electronic and steric factors:
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3-Bromophenyl : Electron-withdrawing effect directs cyclization to the 4-position of the pyrimidine ring.
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2-Fluorophenyl : Ortho-substitution introduces steric hindrance, necessitating optimized reaction conditions to avoid byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆) :
¹³C NMR (125 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Comparative Analysis of Synthetic Methods
| Method | Yield | Time | Purification |
|---|---|---|---|
| Conventional Heating | 68–72% | 4–6 hours | Column Chromatography |
| Microwave-Assisted | 76–81% | 7–9 minutes | Recrystallization |
Microwave-assisted synthesis offers superior efficiency, though conventional methods remain valuable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic rings.
Scientific Research Applications
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and altering its function.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Pyrimidin-2-amine Derivatives
Key Observations :
- Substituent Position : Meta-bromo (target compound) vs. para-bromo (Compound 25) affects steric and electronic interactions. Ortho-fluorine may increase steric hindrance compared to para-substituted analogues .
- Aromatic Moieties: Quinoline (Compound 4) and benzimidazole (Compound 3f) introduce heterocyclic diversity, enhancing antimicrobial activity but reducing solubility compared to phenyl derivatives .
Table 2: Antimicrobial and Antitumor Activities
Key Observations :
- Electron-Withdrawing Groups : Compounds with para/meta halogens (Br, Cl, F) show enhanced antibacterial activity, likely due to increased electrophilicity .
- Heterocyclic Moieties : Benzimidazole (Compound 3f) and indole (Compound 11b) derivatives exhibit antifungal and antitumor activity, respectively, but with higher MIC/IC₅₀ values compared to halogenated phenyl analogs .
Key Observations :
- Crystallization : The target compound’s single crystals were obtained via acetone evaporation, similar to methods for other pyrimidines .
- Spectroscopy : NH stretching in IR (3300–3430 cm⁻¹) is consistent across analogs, confirming amine group presence .
Molecular Docking and Hydrogen Bonding
- Docking Studies : Pyrimidines with fluorine substituents (e.g., 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine) show strong binding to RabGGTase (GLIDE score = -9.2), attributed to fluorine’s electronegativity enhancing receptor interactions .
- Hydrogen Bonding : Quantum studies on 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amines reveal that Br and F substituents increase hydrogen bond acceptor capacity, improving solubility and target affinity .
Biological Activity
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of bromine and fluorine substituents, suggest diverse interactions with biological targets. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves several key steps:
- Starting Materials : The synthesis begins with commercially available 3-bromobenzaldehyde and 2-fluoroaniline.
- Formation of Intermediate : A Schiff base is formed through the reaction of the aldehyde with aniline under acidic conditions.
- Cyclization : The Schiff base undergoes cyclization with guanidine carbonate in the presence of a base like potassium carbonate to yield the pyrimidine ring.
- Purification : The final product is purified using recrystallization or column chromatography.
Biological Activity
The biological activities of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine have been explored across various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit cancer cell proliferation, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound showed IC50 values ranging from 0.87 to 12.91 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain assays .
Antimicrobial Properties
In addition to its anticancer effects, 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has shown antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Its mechanism includes binding to the active site of these enzymes, thereby modulating their activity and disrupting cancer cell signaling pathways .
The biological activity of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets:
- Target Enzymes : The compound binds to various kinases and enzymes, influencing their phosphorylation states and downstream signaling pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant increase in caspase 9 levels, indicating enhanced apoptosis compared to control treatments .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine exhibited superior activity against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.
Research Findings Summary
The following table summarizes key research findings related to the biological activity of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine:
| Activity | IC50 Values (μM) | Notes |
|---|---|---|
| Anticancer (MCF-7) | 0.87 - 12.91 | Superior to 5-FU in certain assays |
| Antimicrobial | Varies by strain | Effective against resistant bacteria |
| Enzyme Inhibition | Specific kinases | Modulates phosphorylation and signaling pathways |
Q & A
Q. What are the established synthetic routes for 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, and how can purity be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between halogenated aryl precursors (e.g., 3-bromophenyl and 2-fluorophenyl derivatives) under controlled conditions. Solvents like DMF or THF and catalysts such as Pd(PPh₃)₄ for cross-coupling reactions are often employed. Purity optimization includes column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) and recrystallization using ethanol or methanol. Monitoring by TLC and HPLC ensures intermediate and final product purity .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include dihedral angles between the pyrimidine core and substituted phenyl rings (e.g., 12.8° for the 3-bromophenyl group), intramolecular hydrogen bonds (N–H⋯N), and crystal packing influenced by weak C–H⋯π interactions. Solid-state NMR can complement XRD by probing local electronic environments .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
- Antimicrobial Activity: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Antitumor Potential: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Control Comparisons: Benchmark against structurally similar pyrimidines, such as 4-(4-chlorophenyl)pyrimidin-2-amine, to assess substituent effects .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives?
Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations predict reaction pathways and transition states. For example, density functional theory (DFT) at the B3LYP/6-31G* level optimizes geometries and calculates Fukui indices to identify reactive sites. Reaction path search algorithms (e.g., GRRM) explore possible intermediates, reducing trial-and-error experimentation. Software like Gaussian or ORCA facilitates these analyses .
Q. How can structure-activity relationship (SAR) studies be systematically performed for this compound?
Methodological Answer:
- Derivative Synthesis: Introduce substituents at the 4- and 6-positions (e.g., Cl, CF₃, morpholino) to modulate electronic and steric effects.
- Bioactivity Profiling: Test derivatives in parallel assays (e.g., kinase inhibition, apoptosis induction).
- Statistical Modeling: Use multivariate analysis (e.g., PCA or PLS) to correlate substituent properties (Hammett σ, logP) with activity trends. Evidence from analogous pyrimidines suggests fluorophenyl groups enhance lipophilicity and target binding .
Q. How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Assay Validation: Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration).
- Purity Verification: Recharacterize compounds via LC-MS and elemental analysis to rule out impurities.
- Mechanistic Insights: Perform molecular docking (e.g., AutoDock Vina) to identify binding modes in target proteins (e.g., EGFR kinase). Discrepancies may arise from off-target interactions or assay-specific parameters .
Q. What strategies optimize reaction conditions for large-scale synthesis?
Methodological Answer: Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) models interactions between parameters. For example, a Central Composite Design (CCD) can identify optimal Pd catalyst concentrations for Suzuki-Miyaura couplings. Process intensification via flow chemistry may improve yield and reduce waste .
Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?
Methodological Answer:
- Solid-State NMR: Probes hydrogen-bonding networks and crystallinity using ¹⁵N or ¹⁹F magic-angle spinning (MAS).
- Time-Dependent DFT (TD-DFT): Correlates experimental UV-Vis spectra with electronic transitions.
- Electron Density Analysis: Atoms-in-Molecules (AIM) theory applied to XRD data quantifies non-covalent interactions (e.g., halogen bonding from the bromophenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
